(2-Naphthalenylmethyl)magnesium bromide

Beschreibung

Historical Development and Synthetic Utility of Grignard Reagents in Organic Chemistry

The discovery of organomagnesium halides by French chemist François Auguste Victor Grignard in 1900 marked a pivotal moment in organic chemistry. nih.gov This breakthrough, for which he was awarded the Nobel Prize in Chemistry in 1912, provided chemists with a remarkably effective tool for creating carbon-carbon bonds, a fundamental process in the synthesis of organic molecules. acs.orgresearchgate.netlookchem.com Prior to Grignard's work, the formation of these bonds was often challenging and limited in scope. acs.org

Grignard reagents, as they came to be known, are organometallic compounds with the general formula R-Mg-X, where R is an alkyl or aryl group and X is a halogen (typically bromine, chlorine, or iodine). Their significance lies in their ability to act as potent carbon-based nucleophiles, readily attacking a wide range of electrophilic centers. acs.orgnih.gov This reactivity has made them indispensable in both academic and industrial laboratories for the synthesis of a vast array of compounds, including pharmaceuticals, polymers, and natural products. acs.org The versatility of Grignard reagents is demonstrated by their reactions with various functional groups, such as aldehydes and ketones to produce alcohols, and carbon dioxide to yield carboxylic acids. This capacity to construct complex molecular skeletons efficiently has solidified the Grignard reaction as one of the most important and widely used reactions in organic synthesis. gatech.edu

General Principles of Organomagnesium Halide Formation and Reactivity

The formation and reactivity of organomagnesium halides, or Grignard reagents, are governed by specific principles that are critical for their successful application in synthesis.

Formation: Grignard reagents are typically prepared by the reaction of an organic halide (R-X) with magnesium metal. This process is conducted in an anhydrous (dry) aprotic solvent, most commonly an ether such as diethyl ether or tetrahydrofuran (B95107) (THF). nih.gov The ether solvent is crucial for two reasons: it is unreactive towards the highly basic Grignard reagent, and its oxygen atoms coordinate to the magnesium, stabilizing the organometallic complex. thermofisher.comalfachemic.com The reaction must be carried out under strictly anhydrous conditions, as even trace amounts of water will protonate and destroy the reagent, forming an alkane. nih.gov

The mechanism involves the transfer of an electron from the magnesium metal to the organic halide. thermofisher.com The reactivity of the organic halide follows the trend I > Br > Cl > F. google.com

Reactivity: The key to the reactivity of Grignard reagents lies in the nature of the carbon-magnesium bond. Magnesium is significantly less electronegative than carbon, resulting in a highly polar covalent bond where the carbon atom bears a partial negative charge (δ-) and acts as a potent nucleophile and a strong base. thermofisher.comnbinno.com This "umpolung" or reversal of polarity of the carbon atom, which is typically electrophilic in an organic halide, is the source of its synthetic power. thermofisher.com

As strong nucleophiles, Grignard reagents readily add to the electrophilic carbon of carbonyl groups in aldehydes, ketones, and esters, as well as to epoxides. nih.gov These reactions are fundamental for building larger carbon skeletons. acs.org As strong bases, they will react with any compound that has an acidic proton, such as water, alcohols, and carboxylic acids. google.com This dual reactivity necessitates careful planning in multi-step syntheses to avoid unintended side reactions. nih.gov

Overview of (2-Naphthalenylmethyl)magnesium Bromide's Position within Naphthalene-Derived Organometallic Chemistry

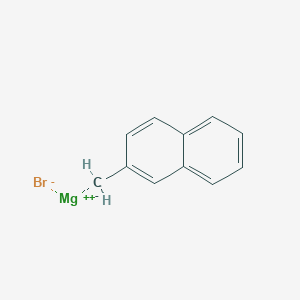

This compound is an organomagnesium halide that incorporates the bulky and electronically rich naphthalene (B1677914) scaffold. Its chemical properties and role in synthesis are best understood by considering its structure as a specific type of Grignard reagent.

| Property | Data |

| IUPAC Name | magnesium;2-methanidylnaphthalene;bromide |

| Molecular Formula | C₁₁H₉BrMg |

| CAS Number | 127543-80-0 |

| Molar Mass | 245.40 g/mol |

This reagent is prepared from the corresponding organic halide, 2-(bromomethyl)naphthalene (B188764), by reaction with magnesium metal in an ether solvent, following the general principles of Grignard reagent formation.

Naphthalene derivatives are a significant class of compounds with wide applications in medicinal chemistry, materials science, and as building blocks for dyes and other functional organic materials. nih.gov The synthesis of specifically substituted naphthalenes is therefore of considerable interest. nih.gov Organometallic reagents derived from naphthalene, such as this compound, are valuable intermediates in this context. They serve as nucleophilic synthons that allow for the introduction of the 2-naphthalenylmethyl group into a target molecule.

The reactivity of this compound is analogous to that of other benzylic-type Grignard reagents. The methylene carbon attached to the magnesium is the nucleophilic center, and its reaction with an electrophile, such as a ketone, would result in the formation of a new carbon-carbon bond, yielding a tertiary alcohol containing a naphthalene moiety. The presence of the large, aromatic naphthalene group can influence the steric and electronic properties of the reaction products, making this reagent a useful tool for creating complex, polycyclic aromatic structures.

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C11H9BrMg |

|---|---|

Molekulargewicht |

245.40 g/mol |

IUPAC-Name |

magnesium;2-methanidylnaphthalene;bromide |

InChI |

InChI=1S/C11H9.BrH.Mg/c1-9-6-7-10-4-2-3-5-11(10)8-9;;/h2-8H,1H2;1H;/q-1;;+2/p-1 |

InChI-Schlüssel |

WJAIRYUHQJZSFA-UHFFFAOYSA-M |

Kanonische SMILES |

[CH2-]C1=CC2=CC=CC=C2C=C1.[Mg+2].[Br-] |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Naphthalenylmethyl Magnesium Bromide

Conventional Formation from 2-(Bromomethyl)naphthalene (B188764) and Magnesium Metal

Influence of Solvent Systems on Grignard Formation

The choice of solvent is critical in the synthesis of Grignard reagents as it influences the stability and reactivity of the organomagnesium compound formed. Ethereal solvents are exclusively used due to their ability to solvate and stabilize the Grignard reagent through coordination with the magnesium center. The two most commonly employed solvents are Tetrahydrofuran (B95107) (THF) and diethyl ether.

Tetrahydrofuran (THF) is often the preferred solvent for preparing Grignard reagents from aryl and vinyl halides. Its higher boiling point (66 °C) compared to diethyl ether (34.6 °C) allows for reactions to be conducted at a higher temperature, which can facilitate the initiation and increase the rate of the reaction. Furthermore, THF is a more polar and stronger Lewis base than diethyl ether, leading to better stabilization of the Grignard reagent. This enhanced solvation can also lead to a more reactive "ate" complex, which can be beneficial in subsequent reactions.

Diethyl Ether is a traditional and widely used solvent for Grignard reagent formation. Its low boiling point makes it easy to remove after the reaction is complete. However, the initiation of the Grignard reaction in diethyl ether can sometimes be sluggish, and its lower solvating power compared to THF might result in lower yields or slower reaction rates for less reactive halides.

| Solvent | Boiling Point (°C) | Key Characteristics |

| Tetrahydrofuran (THF) | 66 | Higher polarity, stronger Lewis base, better stabilization of the Grignard reagent, allows for higher reaction temperatures. |

| Diethyl Ether | 34.6 | Traditional solvent, lower boiling point for easy removal, may result in slower reaction initiation and rates. |

Alternative Preparation Routes for Naphthalene-Derived Organomagnesium Reagents

While the direct reaction of an organic halide with magnesium is the most common method, alternative strategies have been developed to prepare Grignard reagents, particularly for substrates with sensitive functional groups that might not be compatible with the conditions of the conventional method.

Halogen-Magnesium Exchange Reactions

Halogen-magnesium exchange reactions provide a powerful method for the preparation of functionalized Grignard reagents that are otherwise difficult to synthesize. clockss.org This method involves the reaction of an organic halide (typically an aryl or vinyl iodide or bromide) with a pre-formed Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl) or sec-butylmagnesium chloride (s-BuMgCl). clockss.org The equilibrium of the reaction is driven by the formation of a more stable Grignard reagent. For the synthesis of a naphthalene-derived Grignard reagent, a dihalonaphthalene precursor could be selectively reacted with an alkyl Grignard reagent to generate the desired organomagnesium compound. The use of "turbo-Grignard" reagents, such as i-PrMgCl·LiCl, has been shown to significantly accelerate the rate of these exchange reactions. nih.gov

Reductive Transmetalation Approaches

Reductive transmetalation offers another pathway to organomagnesium compounds. This approach typically involves the initial formation of a more reactive organometallic species, such as an organolithium or organozinc compound, which is then reacted with a magnesium salt (e.g., MgBr₂). The transmetalation occurs due to the difference in electronegativity between the metals, leading to the formation of the more thermodynamically stable organomagnesium compound. For instance, an organozinc compound derived from a naphthalenylmethyl halide could be transmetalated with a magnesium halide to yield (2-Naphthalenylmethyl)magnesium bromide. This method can be particularly useful for preparing Grignard reagents from precursors that are not amenable to direct reaction with magnesium.

Reactivity Profiles and Transformational Pathways of 2 Naphthalenylmethyl Magnesium Bromide

Nucleophilic Addition Chemistry to Carbonyl Compounds

The primary mode of reactivity for (2-Naphthalenylmethyl)magnesium bromide is nucleophilic addition to the electrophilic carbon atom of carbonyl groups. The polarized C-Mg bond enables the nucleophilic carbon to attack this electrophilic center, leading to the formation of a new carbon-carbon bond and a tetrahedral alkoxide intermediate, which is then protonated during an acidic workup to yield an alcohol. purdue.educhemguide.co.uk

The reaction of this compound with aldehydes and ketones is a direct and efficient method for synthesizing substituted alcohols. mdpi.comkhanacademy.org The nucleophilic 2-naphthalenylmethyl group attacks the carbonyl carbon, breaking the carbon-oxygen π bond. youtube.com Subsequent protonation of the resulting magnesium alkoxide intermediate with a weak acid affords the final alcohol product. purdue.edu The class of alcohol produced depends on the carbonyl substrate: formaldehyde (B43269) yields a primary alcohol, other aldehydes produce secondary alcohols, and ketones result in tertiary alcohols. libretexts.org

Table 1: Synthesis of Alcohols from this compound and Carbonyl Compounds This table illustrates the expected products from the reaction of this compound with various aldehydes and ketones.

| Carbonyl Reactant | Structure | Product Alcohol Class | Product Name |

| Formaldehyde | H₂C=O | Primary | 2-(Naphthalen-2-yl)ethanol |

| Acetaldehyde | CH₃CHO | Secondary | 1-(Naphthalen-2-yl)propan-2-ol |

| Acetone | (CH₃)₂C=O | Tertiary | 1-(Naphthalen-2-yl)-2-methylpropan-2-ol |

| Benzophenone | Ph₂C=O | Tertiary | 1,1-Diphenyl-2-(naphthalen-2-yl)ethanol |

The reaction of this compound with carboxylic acid derivatives like esters and acid chlorides is more complex than with aldehydes or ketones.

Esters: The reaction with an ester involves a sequential two-step addition. udel.edukhanacademy.org The initial nucleophilic attack on the ester's carbonyl group forms a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the alkoxy group (-OR) to form a ketone. udel.edu This newly formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent, leading to a tertiary alkoxide intermediate. khanacademy.orgyoutube.com Acidic workup then yields a tertiary alcohol where two of the alkyl groups are derived from the Grignard reagent. udel.edu

Acid Chlorides and Anhydrides: Acid chlorides are highly reactive acylating agents. wisc.edu Their reaction with this compound initially produces a ketone through nucleophilic acyl substitution, where the chloride ion is the leaving group. chemistrysteps.comlibretexts.org If the reaction conditions are not carefully controlled (e.g., at low temperatures), the resulting ketone can react with a second equivalent of the Grignard reagent to form a tertiary alcohol. chemistrysteps.com However, the high reactivity of acid chlorides often makes it challenging to stop the reaction at the ketone stage. Acid anhydrides react in a similar manner, with a carboxylate ion acting as the leaving group.

Table 2: Reactions with Carboxylic Acid Derivatives This table outlines the products formed from the reaction of this compound with esters and acid chlorides.

| Reactant | Structure | Initial Product (Intermediate) | Final Product (with excess Grignard) |

| Methyl acetate | CH₃COOCH₃ | 2-(Naphthalen-2-yl)acetone | 1,1-Bis(naphthalen-2-ylmethyl)ethanol |

| Benzoyl chloride | PhCOCl | (Naphthalen-2-ylmethyl)(phenyl)methanone | 1,1-Bis(naphthalen-2-ylmethyl)phenylethanol |

This compound reacts with carbon dioxide in a carboxylation reaction to form a carboxylic acid. google.com In this process, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂. This forms a magnesium carboxylate salt. Subsequent acidification (workup) of this salt protonates the carboxylate, yielding 2-(naphthalen-2-yl)acetic acid. quora.com This reaction is an effective method for converting an organic halide into a carboxylic acid with one additional carbon atom.

Electrophilic Aromatic Substitution and Addition Reactions

While Grignard reagents are primarily known as nucleophiles, their interactions with certain electrophiles can lead to more complex transformations.

The reaction of Grignard reagents with nitroarenes does not typically proceed via a classic electrophilic aromatic substitution pathway. Instead, evidence suggests a mechanism involving a single-electron transfer (s.e.t.) from the Grignard reagent to the nitroarene. rsc.org This transfer generates a radical anion from the nitroarene and a radical from the Grignard reagent. These radicals can then combine, a process known as geminate combination, either within or outside the solvent cage. rsc.org This pathway leads to addition products, such as alkylated nitronate salts, rather than substitution products. For instance, the reaction of a Grignard reagent with 1-nitronaphthalene can result in the formation of 2- and 4-alkylated 1-nitronaphthalene derivatives after rearomatization. rsc.org

Cross-Coupling Reactions Involving this compound

This compound can serve as a nucleophilic partner in various transition-metal-catalyzed cross-coupling reactions, which are powerful methods for constructing C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. nii.ac.jpasianpubs.orgasianpubs.orgresearchgate.net

The most direct application of a Grignard reagent in this context is the Kumada coupling . This reaction involves the coupling of a Grignard reagent with an organic halide (aryl, vinyl, or alkyl) in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org The catalytic cycle typically involves oxidative addition of the organic halide to the metal center, transmetalation of the organic group from the Grignard reagent to the metal, and reductive elimination to form the coupled product and regenerate the catalyst. nih.gov This method is particularly useful for generating carbon-carbon bonds that would be difficult to form using other methods. researchgate.net

Other prominent cross-coupling reactions, such as the Negishi and Sonogashira couplings, utilize different organometallic reagents.

Negishi Coupling: This reaction couples an organozinc compound with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org While it does not directly use a Grignard reagent, this compound can be readily converted into the required (2-naphthalenylmethyl)zinc bromide via transmetalation with a zinc halide like ZnBr₂. This two-step, one-pot procedure allows the use of Grignard precursors in Negishi-type reactions. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is not a viable pathway for this compound, as the Grignard reagent is not a terminal alkyne.

Table 3: Kumada Cross-Coupling of this compound This table provides examples of products from the nickel- or palladium-catalyzed Kumada coupling of this compound with various organic halides.

| Organic Halide Partner | Structure | Catalyst (Typical) | Coupled Product Name |

| Bromobenzene | Ph-Br | Ni(dppe)Cl₂ or Pd(PPh₃)₄ | (2-Naphthalenylmethyl)benzene |

| 4-Iodotoluene | 4-Me-C₆H₄-I | Ni(dppe)Cl₂ or Pd(PPh₃)₄ | 1-Methyl-4-(2-naphthalenylmethyl)benzene |

| Vinyl Bromide | H₂C=CHBr | Ni(dppe)Cl₂ or Pd(PPh₃)₄ | 3-(Naphthalen-2-yl)prop-1-ene |

Transition Metal-Catalyzed Coupling Processes

Transition metal catalysts play a pivotal role in expanding the synthetic utility of Grignard reagents like this compound, enabling the formation of new carbon-carbon bonds that are otherwise challenging to construct. These processes often involve a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps.

Nickel complexes are effective catalysts for cross-coupling reactions involving Grignard reagents. These reactions, often referred to as Kumada-Tamao-Corriu (KTC) couplings, provide a powerful method for C-C bond formation. For naphthalene (B1677914) derivatives, nickel-catalyzed couplings have been successfully employed. For instance, the cross-coupling of 2-naphthol metal salts with various aryl Grignard reagents has been demonstrated using a nickel catalyst. The choice of ligand is crucial in these systems, with electron-rich and bulky phosphines or N-heterocyclic carbenes often enhancing catalytic activity. The reaction mechanism can involve Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. In some cases, the Grignard reagent itself can act as a reductant, converting a Ni(II) precatalyst to the active catalytic species.

A notable application is the nickel-catalyzed cross-coupling of methoxyarenes with alkyl Grignard reagents, which proceeds via the cleavage of the C(aryl)-OMe bond. The use of 1,3-dicyclohexylimidazol-2-ylidene as a ligand allows for the introduction of various alkyl groups. It has been observed that a C(naphthyl)-O bond is more reactive than a C(phenyl)-O bond, enabling regioselective alkylation.

| Catalyst System | Substrate Type | Coupling Partner | Key Features |

| NiCl2 / 1,3-Butadiene | Alkyl Halides/Tosylates | Alkyl/Aryl Grignard Reagents | High efficiency at low temperatures, phosphine-free. |

| Ni(acac)2 / Ligand | Aryl O-Carbamates | Grignard Reagents | Enables C-O bond activation for coupling. |

| Ni/ICy | Methoxyarenes | Alkyl Grignard Reagents | Cleavage of C(aryl)-OMe bond, regioselective for naphthalene systems. |

Iron catalysts have emerged as a more economical and environmentally benign alternative to palladium and nickel for cross-coupling reactions. Simple iron salts like FeCl₃ or Fe(acac)₃ can effectively catalyze the coupling of Grignard reagents with organic halides. These reactions often proceed under mild conditions and exhibit high functional group tolerance.

Iron-catalyzed cross-coupling reactions can proceed through various mechanistic pathways, potentially involving low-valent iron species. The presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) or N-methylpyrrolidone (NMP) can significantly improve reaction outcomes. For instance, the iron-catalyzed cross-coupling of primary and secondary alkyl halides with aryl Grignard reagents gives quantitative yields under mild conditions. This methodology has been successfully applied to the synthesis of alkylbiphenyls from the reaction of alkyl halides with biphenylmagnesium bromide in the presence of FeCl₃ and TMEDA.

| Catalyst | Substrate | Coupling Partner | Additive | Key Features |

| FeCl₃ | Primary/Secondary Alkyl Halides | Aryl Grignard Reagents | TMEDA | High yields under mild conditions. |

| Fe(acac)₃ | Aryl Chlorides/Triflates | Alkyl Grignard Reagents | NMP | Good functional group tolerance. |

| FeCl₃ | Alkyl Bromides | Biphenylmagnesium Bromide | TMEDA | Rapid reaction times, high yields. |

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for C-C bond formation. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a prominent example. While this typically involves an organoboron reagent as the nucleophile, Grignard reagents can be used to generate the organoboron species in situ. The catalytic cycle generally involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The development of bulky and electron-rich phosphine (B1218219) ligands has significantly improved the efficiency and scope of palladium-catalyzed cross-coupling reactions involving Grignard reagents. These advanced catalyst systems can facilitate couplings with a wide range of substrates, including sterically hindered ones.

Strategies for Suppressing Homocoupling in Cross-Coupling Reactions

A common side reaction in transition metal-catalyzed cross-coupling is the homocoupling of the Grignard reagent, which leads to the formation of a symmetrical biaryl product. This process can be promoted by the transition metal catalyst, particularly in the presence of an oxidant. The mechanism of homocoupling can be complex and may involve the formation of organometallic intermediates that undergo reductive elimination.

Several strategies have been developed to minimize this undesired side reaction:

Ligand Design: The use of specific ligands, such as N-heterocyclic carbenes (NHCs), can suppress the formation of the Grignard bis-aryl product in iron-catalyzed aryl-aryl cross-couplings.

Reaction Conditions: Careful control of reaction parameters, such as temperature and the rate of addition of the Grignard reagent, can significantly improve the yield of the desired cross-coupled product.

Exclusion of Oxygen: In palladium-catalyzed Suzuki couplings, the rigorous exclusion of dissolved oxygen from the reaction mixture is crucial to suppress the homocoupling of the boronic acid. This can be achieved by sparging the reaction mixture with an inert gas like nitrogen.

Use of Reducing Agents: The addition of a mild reducing agent can also help to minimize homocoupling in some palladium-catalyzed systems.

Reactions with Heteroatom-Containing Electrophiles (e.g., Epoxides)

Grignard reagents readily react with a variety of electrophiles containing heteroatoms. A classic example is their reaction with epoxides (oxiranes). The reaction of this compound with an epoxide proceeds via a nucleophilic attack of the carbanionic portion of the Grignard reagent on one of the carbon atoms of the epoxide ring. This attack leads to the opening of the strained three-membered ring.

The regioselectivity of the ring-opening is governed by steric factors. The nucleophilic attack generally occurs at the less sterically hindered carbon atom of the epoxide. The reaction follows an SN2-like mechanism, resulting in an inversion of stereochemistry at the site of attack if the carbon is a stereocenter. An acidic workup is subsequently required to protonate the resulting magnesium alkoxide intermediate, yielding the final alcohol product. This reaction is a valuable method for the formation of new carbon-carbon bonds and the introduction of a hydroxyl group.

Acid-Base Interactions and Protonolysis

Grignard reagents, including this compound, are strong bases. They will readily react with any compound that has an acidic proton, such as water, alcohols, and carboxylic acids. This reaction, known as protonolysis, results in the decomposition of the Grignard reagent to form the corresponding hydrocarbon, in this case, 2-methylnaphthalene (B46627).

The protonolysis of a Grignard reagent is a classic Brønsted-Lowry acid-base reaction. Due to their high reactivity with protic solvents, Grignard reagents must be prepared and handled under anhydrous conditions, typically in etheral solvents like diethyl ether or tetrahydrofuran (B95107).

Mechanistic Insights and Theoretical Frameworks for 2 Naphthalenylmethyl Magnesium Bromide Reactivity

Mechanistic Studies of Grignard Reagent Formation

The formation of a Grignard reagent, involving the insertion of a magnesium atom into a carbon-halogen bond, is a complex heterogeneous reaction that has been the subject of extensive mechanistic investigation. alfredstate.edu The process is far from a simple insertion and involves radical intermediates and significant surface chemistry. alfredstate.eduutexas.edu

The mechanism of Grignard reagent formation has been a topic of long-standing debate, primarily centered on whether the reaction proceeds through radical or polar intermediates. Early speculation by Kharasch and Reinmuth suggested the involvement of radical species, possibly "surface adherent radicals". alfredstate.edu This hypothesis is now widely supported by substantial evidence. The currently accepted mechanism is a non-chain radical reaction that begins with a rate-determining single electron transfer (SET) from the magnesium metal to the organic halide. utexas.edu This initial step forms a radical anion which then rapidly dissociates to produce an organic radical (R•) and a halide ion. researchgate.net

Theoretical studies have further illuminated this process, comparing radical and non-radical pathways. rsc.orgrsc.org Calculations reveal that for the reaction of methyl chloride with magnesium, a diradical pathway involving halogen atom abstraction is energetically favorable. rsc.org The consensus is that the formation of Grignard reagents like (2-Naphthalenylmethyl)magnesium bromide does not occur via a simple polar mechanism but through a process involving radical intermediates. utexas.edu The benzylic-type structure of the 2-naphthalenylmethyl group can offer additional stability to the radical intermediate formed during this process.

| Pathway | Description | Key Intermediates | Supporting Evidence |

| Radical Pathway | Initial single electron transfer (SET) from Mg surface to the organic halide. utexas.edu This is followed by the dissociation of the resulting radical anion and subsequent recombination of radicals at the surface. alfredstate.eduresearchgate.net | Organic radical (R•), radical anion (RX•⁻), surface-bound radicals. alfredstate.eduresearchgate.net | Product analyses showing dimerization and disproportionation byproducts; stereochemical studies; theoretical calculations showing lower activation barriers. alfredstate.edursc.org |

| Polar (Non-Radical) Pathway | A concerted insertion of the magnesium atom into the carbon-halogen bond. | A highly organized, three-centered transition state. | This pathway is generally considered less favorable for many systems based on computational studies, but may become competitive depending on the magnesium surface structure. researchgate.netrsc.org |

The formation of a Grignard reagent is fundamentally a surface reaction, and the nature of the magnesium surface plays a critical role. alfredstate.edursc.org The reaction does not occur on a pristine, ideal magnesium surface but at specific active sites, often believed to be defects. rsc.org The composition of the surface is also a key factor; commercial magnesium is typically covered by a film of magnesium hydroxide (B78521) and magnesium bicarbonate, which must be overcome for the reaction to initiate. researchgate.net

Theoretical studies using magnesium clusters (Mg_n_) as models for the metal surface have provided significant insights. researchgate.netrsc.orgrsc.orgworldscientific.com These models demonstrate that the reaction mechanism is sensitive to the size of the magnesium cluster.

Small Clusters (Mg, Mg₂): For individual magnesium atoms or very small clusters, the radical pathway is strongly prevalent. researchgate.netrsc.org

Larger Clusters (Mg₄ and above): As the cluster size increases, a non-radical pathway can become energetically competitive with the radical mechanism. researchgate.netrsc.orgrsc.org

The activation energy for the formation of the Grignard reagent has been shown to correlate with the energy required to detach a magnesium atom from the cluster, underscoring the importance of the metal's surface morphology. worldscientific.com Furthermore, practical considerations such as a large magnesium surface area and efficient stirring are crucial, as the reaction rate can be limited by the mass transport of the organic halide to the metal surface. rsc.orgpsu.edu A high surface area also helps to minimize side reactions like Wurtz coupling by promoting the desired reaction between the halide and the magnesium metal over the reaction with already-formed Grignard reagent. rsc.org

Exploration of Reaction Mechanisms in Carbon-Carbon Bond Formation

Once formed, this compound serves as a potent nucleophile for creating new carbon-carbon bonds, most commonly through addition to carbonyl compounds. masterorganicchemistry.com The mechanism of this addition, however, is not always straightforward and can proceed through different pathways.

The addition of a Grignard reagent to a ketone or aldehyde can be described by two primary competing mechanisms: a polar, concerted nucleophilic addition and a stepwise pathway initiated by a single electron transfer (SET). acs.orgrsc.org

Concerted Polar Mechanism: In this pathway, the Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon in a concerted fashion, often involving a cyclic, four- or six-membered transition state where the magnesium atom coordinates to the carbonyl oxygen. researchgate.netmit.edu This is the classical representation of the Grignard addition reaction. wikipedia.org

Single Electron Transfer (SET) Mechanism: An alternative pathway involves an initial single electron transfer from the Grignard reagent to the carbonyl compound. This generates a ketyl radical anion and an organomagnesium radical cation. wikipedia.org These intermediates can then recombine to form the final product. The occurrence of this pathway is highly dependent on the substrate. acs.org

The choice between these two mechanistic routes is influenced by several factors, including the reduction potential of the carbonyl substrate and steric hindrance. acs.orgresearchgate.net Substrates with low reduction potentials, such as aromatic ketones like benzophenone, are more likely to react via an SET mechanism. acs.orgrsc.org The use of radical clocks, such as hex-5-enylmagnesium bromide, has provided clear evidence for SET pathways in reactions with certain substrates like nitroarenes, where cyclization of the radical intermediate is observed. rsc.org For a reagent like this compound, the presence of the aromatic naphthalene (B1677914) ring system could influence the propensity for SET, depending on the specific carbonyl partner.

| Mechanism | Key Features | Favored By | Stereochemical Outcome |

| Concerted (Polar) | Nucleophilic attack on the carbonyl carbon; often involves a cyclic transition state. mit.edu | Aliphatic aldehydes and ketones; substrates with high reduction potentials. acs.org | Typically proceeds with retention of configuration if the Grignard reagent is chiral. rsc.org |

| Single Electron Transfer (SET) | Initial electron transfer from RMgX to the carbonyl, forming a ketyl radical intermediate. wikipedia.org | Aromatic ketones (e.g., benzophenone); substrates with low reduction potentials; sterically hindered reagents. acs.orgrsc.orgresearchgate.net | Can lead to partial or complete racemization if the Grignard reagent is chiral. rsc.org |

Characterizing the transient species involved in Grignard reactions is challenging but essential for mechanistic elucidation. Various spectroscopic techniques have been employed to probe these intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR has been instrumental in studying the constitution of Grignard reagents in solution, particularly the Schlenk equilibrium, which describes the disproportionation of RMgX into R₂Mg and MgX₂. rsc.org By using low-temperature NMR, the exchange of alkyl or aryl groups can be slowed, allowing for the observation of distinct species.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Low-temperature EPR analysis has been used to detect and characterize radical intermediates, providing direct evidence for their involvement in the Grignard formation reaction. alfredstate.edu

X-ray Photoelectron Spectroscopy (XPS): XPS has been applied to analyze the magnesium surface during the formation reaction, confirming the surface-centric nature of the process. alfredstate.edu

Gas Chromatography-Mass Spectrometry (GC-MS): In stepwise addition reactions, such as the addition of a Grignard reagent to an ester, GC-MS analysis of aliquots taken mid-reaction can allow for the observation and identification of stable organic intermediates. acs.org

Theoretical Computations and Molecular Modeling

Theoretical and computational chemistry has become an indispensable tool for unraveling the complex mechanisms of Grignard reagents. researchgate.netacs.org Density Functional Theory (DFT) calculations and ab initio molecular dynamics simulations provide detailed information about reaction pathways, transition states, and intermediate structures that are often inaccessible through experimental means alone.

Computational studies have been pivotal in resolving the debate over Grignard formation, confirming that a radical pathway is generally favored, especially on small magnesium clusters. rsc.orgrsc.org These models allow for the calculation of reaction energy barriers, providing a quantitative comparison between radical and non-radical mechanisms. rsc.org

In the context of carbon-carbon bond formation, quantum-chemical calculations have been used to:

Investigate the competition between polar and SET mechanisms, rationalizing why SET pathways are only detected with substrates possessing low-lying unoccupied molecular orbitals. acs.org

Model the Schlenk equilibrium and the role of solvent molecules in coordinating to the magnesium center, which profoundly impacts the reagent's reactivity. researchgate.net

Support kinetic models of complex Grignard additions, such as the sequential addition to a lactone, by predicting activation energies and confirming the feasibility of proposed rearrangement steps. mit.edu

For this compound, theoretical modeling could predict how the steric bulk and electronic properties of the naphthalenyl group influence transition state energies for both concerted and SET pathways, thereby predicting its reactivity and selectivity with different electrophiles.

Computational Analysis of Activation Energies and Reaction Pathways

The reactivity of a Grignard reagent is fundamentally dictated by the activation energy (Ea) of its potential reaction pathways. libretexts.org For reagents like this compound, two primary pathways are often considered: nucleophilic addition and single electron transfer (SET). Computational models, typically employing Density Functional Theory (DFT), are used to calculate the energy profiles of these pathways.

The activation energy represents the minimum energy required for a reaction to occur and corresponds to the energy difference between the reactants and the highest-energy transition state. libretexts.orgyoutube.com Studies on model systems, such as the reaction of methylmagnesium chloride (CH₃MgCl) with carbonyls, show that the activation energy is highly sensitive to the structure of the reacting species (monomer vs. dimer) and the explicit coordination of solvent molecules. acs.orgresearchgate.net For instance, theoretical calculations found that the reaction of a CH₃MgCl dimer with a carbonyl compound proceeds through a linear dimeric path with a significantly lower activation barrier than the corresponding monomeric path. researchgate.net

Quantum-chemical calculations on CH₃MgCl indicate that the homolytic cleavage of the Mg–CH₃ bond to form an alkyl radical (a key step in a SET mechanism) requires a very high energy of approximately 66.6 kcal/mol, making it unlikely in pure solutions. acs.org However, the presence of a substrate with a low-lying empty π orbital can facilitate this pathway. acs.org Given the extended π-system of the naphthalene group in this compound, the potential for a SET mechanism, particularly with sterically hindered electrophiles, cannot be discounted, though the nucleophilic addition is generally the more common pathway.

The table below, derived from computational studies on model Grignard reactions, illustrates typical activation energies. While not specific to the title compound, these values provide a reference for the energy scales involved.

| Reacting System | Reaction Pathway | Calculated Activation Energy (ΔA⧧) | Reference Model |

|---|---|---|---|

| CH₃MgCl Dimer + Acetaldehyde | Nucleophilic Addition (Vicinal) | ~13.0 kcal/mol | More solvated, reactive species acs.org |

| CH₃MgCl(THF)₂ | Mg-CH₃ Homolytic Cleavage (SET) | ~66.6 kcal/mol | Gas-phase radical formation acs.org |

Modeling of Solvation Effects and Ligand Coordination around the Magnesium Center

The solvent is not a passive medium in Grignard reactions but a crucial ligand that directly participates in the reaction mechanism. acs.orgnih.gov For this compound, which is typically prepared and used in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, the magnesium center coordinates strongly with solvent molecules. wikipedia.org

Ab initio molecular dynamics (AIMD) simulations on model Grignard reagents like CH₃MgCl in THF have provided a detailed picture of this interaction. acs.orgnih.govacs.org These studies show that the magnesium atom can coordinate with two to four THF molecules, leading to a dynamic equilibrium of various solvated species. nih.govacs.org The coordination geometry around the magnesium is flexible, commonly adopting tetrahedral or trigonal-bipyramidal structures. nih.govresearchgate.net For instance, calculations indicate that for MgCl₂, a tricoordinated THF complex (MgCl₂(THF)₃) in a trigonal-bipyramidal arrangement is the most stable form in solution. acs.org

The number of coordinated solvent molecules directly impacts reactivity. acs.org Increased solvation can enhance the nucleophilicity of the organic group by increasing the polarization of the C–Mg bond. acs.org Furthermore, the dynamic exchange of solvent molecules is key to the mechanism of ligand exchange (as seen in the Schlenk equilibrium) and nucleophilic addition. nih.govacs.org Computational models show that ligand transfer often occurs from a pentacoordinated magnesium atom, highlighting the importance of solvent molecules in enabling the formation of these reactive intermediates. acs.orgnih.gov

The following table summarizes the coordination environments typically modeled for species present in Grignard solutions.

| Magnesium Species | Solvent | Typical Coordination Number (Mg) | Common Geometry |

|---|---|---|---|

| RMgX·(Solvent)₂ | THF / Et₂O | 4 | Tetrahedral |

| MgX₂·(Solvent)₃ | THF | 5 | Trigonal-bipyramidal acs.orgresearchgate.net |

| MgR₂·(Solvent)₂ | THF / Et₂O | 4 | Tetrahedral |

| [RMg(μ-X)]₂·(Solvent)₂ | THF / Et₂O | 4 (per Mg) | Bridged Dimer nih.gov |

Stereochemical Control and Asymmetric Syntheses with 2 Naphthalenylmethyl Magnesium Bromide

Principles of Stereoselective and Stereospecific Reactions in Organomagnesium Chemistry

The stereochemical outcome of reactions involving organomagnesium compounds, or Grignard reagents, is governed by a set of fundamental principles that differentiate between stereoselective and stereospecific processes. A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product; a specific stereoisomer of the reactant will yield a specific stereoisomer of the product. In contrast, a stereoselective reaction is one in which a single reactant has the potential to form two or more stereoisomers, but one is preferentially formed over the others. masterorganicchemistry.com Most reactions involving Grignard reagents fall into the category of stereoselective.

The stereoselectivity of Grignard additions to carbonyl compounds, particularly aldehydes and ketones, is influenced by several key factors:

Steric Hindrance and Approach Control : The trajectory of the nucleophilic attack by the Grignard reagent on the electrophilic carbonyl carbon is critical. According to the Bürgi-Dunitz trajectory, the nucleophile approaches the carbonyl at an angle of approximately 107 degrees. youtube.com In reactions with chiral ketones or aldehydes, particularly cyclic systems, the Grignard reagent will preferentially attack from the less sterically hindered face of the carbonyl group. youtube.com This principle, often described by models like the Felkin-Anh model for acyclic systems, dictates which diastereomer is formed in excess.

Chelation Control : The presence of a Lewis basic atom (such as oxygen or nitrogen) at the α- or β-position relative to the carbonyl group can dramatically influence stereoselectivity. The magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the adjacent Lewis basic atom, forming a rigid cyclic intermediate. rsc.org This chelation locks the conformation of the substrate, forcing the Grignard reagent to attack from a specific face, often leading to very high levels of diastereoselectivity that may be opposite to that predicted by simple steric models (an effect known as Cram's chelate rule).

The Nature of the Grignard Reagent : The actual structure of a Grignard reagent in solution is more complex than the simple "RMgX" formula suggests. It exists in equilibrium between the alkylmagnesium halide (RMgX) and the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂), an equilibrium known as the Schlenk equilibrium. acs.org Several of these species can act as the reactive nucleophile, and their relative concentrations and reactivities, which are influenced by the solvent, temperature, and concentration, can affect the stereochemical outcome of the reaction. acs.org

These principles allow chemists to predict and control the formation of specific stereoisomers when using Grignard reagents like (2-Naphthalenylmethyl)magnesium bromide in synthesis.

Diastereoselective Transformations Involving the (2-Naphthalenylmethyl) Moiety

The (2-Naphthalenylmethyl) group is sterically demanding, a feature that is highly influential in diastereoselective reactions. When this compound reacts with a chiral electrophile, such as an aldehyde or ketone containing a nearby stereocenter, the bulky naphthyl group dictates the facial selectivity of the addition. This leads to the preferential formation of one diastereomer over the other.

While specific studies detailing the diastereoselective additions of this compound are not extensively documented in readily available literature, the behavior of the closely analogous benzylmagnesium halides provides a strong predictive model. Research on the addition of benzylmagnesium bromide to chiral carbohydrate-derived aldehydes demonstrates that the stereochemical outcome is highly dependent on reaction conditions, which influence the formation of diastereomeric alcohol products. beilstein-journals.orgnih.gov

In a typical reaction, the Grignard reagent adds to the carbonyl group of a chiral aldehyde. The existing stereocenter, often at the α-position, directs the incoming nucleophile to one of the two prochiral faces of the carbonyl. According to the Felkin-Anh model of non-chelation controlled 1,2-asymmetric induction, the largest substituent on the α-carbon orients itself perpendicular to the carbonyl group, minimizing steric interactions. The nucleophile, in this case, the bulky (2-Naphthalenylmethyl) group, then attacks from the least hindered trajectory, past the smallest substituent.

The table below, based on data from analogous reactions with benzylmagnesium bromide, illustrates how reaction conditions can influence the ratio of diastereomeric products. beilstein-journals.orgnih.gov The formation of different product ratios underscores the delicate balance of steric and electronic factors that control diastereoselectivity.

| Grignard Reagent (Analogue) | Electrophile | Conditions | Product(s) | Diastereomeric Ratio |

|---|---|---|---|---|

| Benzylmagnesium chloride | 2,3-O-isopropylidene-α-D-lyxo-pentodialdo-1,4-furanoside | THF, 0 °C to rt | Benzyl (B1604629) and o-tolyl carbinols | Predominantly rearranged o-tolyl products |

| Benzylmagnesium bromide | 2,3-O-isopropylidene-α-D-lyxo-pentodialdo-1,4-furanoside | THF, 0 °C to rt | Benzyl and o-tolyl carbinols | Mainly benzyl carbinols |

| Benzylmagnesium bromide (excess) | 2,3-O-isopropylidene-α-D-lyxo-pentodialdo-1,4-furanoside | THF, 0 °C to rt | Benzyl and o-tolyl carbinols | Mainly rearranged o-tolyl products |

Enantioselective Applications (e.g., in Chiral Biaryl Synthesis via Asymmetric Cross-Coupling)

This compound is a valuable precursor in enantioselective synthesis, particularly in the construction of axially chiral biaryls. These molecules, which possess chirality due to restricted rotation around a C-C single bond, are important scaffolds in chiral ligands and natural products. rsc.org Asymmetric cross-coupling reactions, such as the Kumada-Tamao-Corriu coupling, provide a direct route to these structures. nih.govorganic-chemistry.org

The key to achieving enantioselectivity is the use of a chiral catalyst, typically a nickel or palladium complex bearing a chiral phosphine (B1218219) ligand. In a seminal study on the synthesis of axially chiral biaryls, various Grignard reagents were coupled with 1,9-disubstituted dibenzothiophenes in the presence of a nickel catalyst and a chiral monophosphine ligand, such as (S)-H-MOP or (S)-i-Pr-phox. nih.govacs.org The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation of the Grignard reagent, and reductive elimination. The chiral ligand creates a chiral environment around the metal center, which forces the reductive elimination step to proceed through a transition state that preferentially forms one atropisomer over the other, resulting in a high enantiomeric excess (ee). nih.govacs.org

While the specific use of this compound was not detailed, the successful coupling of other aryl Grignard reagents like phenylmagnesium bromide and alkyl Grignard reagents like ethylmagnesium bromide demonstrates the versatility of this method. The (2-Naphthalenylmethyl) group would be expected to participate effectively in this transformation, coupling with suitable aryl electrophiles to generate novel, enantioenriched biaryl compounds.

The following table summarizes the results from the nickel-catalyzed asymmetric cross-coupling of various Grignard reagents with a dibenzothiophene (B1670422) substrate, showcasing the high levels of enantioselectivity that can be achieved. acs.org

| Grignard Reagent | Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Phenylmagnesium bromide | 1,9-Dichlorodibenzothiophene | (S)-H-MOP | 92 | 95 |

| 4-Methoxyphenylmagnesium bromide | 1,9-Dichlorodibenzothiophene | (S)-H-MOP | 85 | 95 |

| 4-Fluorophenylmagnesium bromide | 1,9-Dichlorodibenzothiophene | (S)-H-MOP | 81 | 94 |

| Ethylmagnesium bromide | 1,9-Dichlorodibenzothiophene | (S)-i-Pr-phox | 89 | 86 |

| n-Propylmagnesium bromide | 1,9-Dichlorodibenzothiophene | (S)-i-Pr-phox | 85 | 85 |

Synthetic Utility and Advanced Applications of 2 Naphthalenylmethyl Magnesium Bromide

As a Versatile Building Block for Complex Naphthalene-Derived Structures

The primary utility of (2-naphthalenylmethyl)magnesium bromide lies in its function as a nucleophilic building block. The highly polarized carbon-magnesium bond allows the 2-naphthalenylmethyl group to act as a carbanion equivalent, readily attacking electrophilic centers to form new carbon-carbon bonds. libretexts.org This reactivity is fundamental to the synthesis of a diverse range of naphthalene-derived structures. nih.gov

A common application involves the reaction of this compound with carbonyl compounds, such as aldehydes and ketones. This nucleophilic addition leads to the formation of secondary and tertiary alcohols, respectively, incorporating the naphthalenylmethyl moiety. For instance, reaction with an aldehyde (R-CHO) yields a secondary alcohol, while reaction with a ketone (R-CO-R') produces a tertiary alcohol.

Another significant application is in palladium-catalyzed cross-coupling reactions. These reactions enable the formation of C-C bonds between the naphthalenylmethyl group and various organic halides or triflates. For example, in a Negishi-type coupling, the Grignard reagent can be transmetalated to an organozinc compound, which then couples with an aryl or vinyl halide in the presence of a palladium catalyst. nih.gov Similarly, it can participate in Suzuki-Miyaura couplings after conversion to a boronate ester. researchgate.net These methods are instrumental in synthesizing complex molecules like highly substituted dimethoxybenzylnaphthalenes, which are precursors to biologically active naphthoic acids. nih.gov

The versatility of this Grignard reagent is further demonstrated in its reactions with other electrophiles, as detailed in the table below.

| Reactant (Electrophile) | Product Class | General Reaction Scheme |

|---|---|---|

| Aldehyde (RCHO) | Secondary Alcohol | C₁₀H₇CH₂MgBr + RCHO → C₁₀H₇CH₂CH(R)OMgBr → C₁₀H₇CH₂CH(R)OH |

| Ketone (RCOR') | Tertiary Alcohol | C₁₀H₇CH₂MgBr + RCOR' → C₁₀H₇CH₂C(R)(R')OMgBr → C₁₀H₇CH₂C(R)(R')OH |

| Ester (RCOOR') | Tertiary Alcohol | C₁₀H₇CH₂MgBr + RCOOR' → C₁₀H₇CH₂C(R)(CH₂C₁₀H₇)OH (after reaction with 2nd equivalent) |

| Carbon Dioxide (CO₂) | Carboxylic Acid | C₁₀H₇CH₂MgBr + CO₂ → C₁₀H₇CH₂COOMgBr → C₁₀H₇CH₂COOH |

| Epoxide | Primary Alcohol | C₁₀H₇CH₂MgBr + (CH₂)₂O → C₁₀H₇CH₂CH₂CH₂OMgBr → C₁₀H₇CH₂CH₂CH₂OH |

These reactions underscore the role of this compound as a cornerstone reagent for accessing complex molecular architectures containing the naphthalene (B1677914) core, which is a common motif in pharmacologically active compounds and advanced materials. chemistryviews.org

Preparation of Labeled Compounds via Isotopic Quenching (e.g., Deuteration)

Isotopically labeled compounds are invaluable tools in mechanistic studies, metabolic research, and pharmaceutical development. nih.govprinceton.edu Grignard reagents provide a direct and efficient route for the site-specific introduction of isotopes, particularly deuterium (B1214612) (D or ²H). libretexts.org The quenching of a Grignard reagent with a deuterated source is a common and effective method for this purpose. organicchemistrytutor.comyoutube.com

The preparation of deuterated 2-methylnaphthalene (B46627) using this compound exemplifies this strategy. The Grignard reagent is synthesized from 2-(bromomethyl)naphthalene (B188764) and magnesium metal in an anhydrous ether solvent. libretexts.org The resulting organometallic compound is then treated with a deuterium source, most commonly heavy water (D₂O). doubtnut.com The highly basic carbanionic carbon of the Grignard reagent readily abstracts a deuterium atom from D₂O, leading to the formation of the deuterated product and a magnesium hydroxybromide salt. libretexts.orgdoubtnut.com

Reaction Scheme: C₁₀H₇CH₂Br + Mg → C₁₀H₇CH₂MgBr C₁₀H₇CH₂MgBr + D₂O → C₁₀H₇CH₂D + Mg(OD)Br

This method allows for the precise placement of a deuterium atom at the methyl position of the 2-methylnaphthalene scaffold. The high efficiency and specificity of this reaction make it a preferred method for synthesizing such labeled compounds. organicchemistrytutor.com The introduction of deuterium can significantly alter a molecule's metabolic fate by strengthening the C-H bond (the kinetic isotope effect), which can lead to improved pharmacokinetic profiles for drug candidates. nih.govisotope.com

The table below summarizes the key components and outcomes of this isotopic labeling technique.

| Starting Material | Reagent | Isotope Source | Product | Significance |

|---|---|---|---|---|

| 2-(Bromomethyl)naphthalene | Magnesium (Mg) | Heavy Water (D₂O) | 2-(Deuteromethyl)naphthalene | Site-specific introduction of deuterium for mechanistic studies or modifying metabolic pathways. |

Development of Advanced Ligands and Precursors for Catalysis Incorporating the Naphthalenylmethyl Unit

The naphthalenylmethyl group, introduced via its Grignard reagent, is a valuable component in the design of advanced ligands and catalyst precursors for transition-metal catalysis. The steric bulk and electronic properties of the naphthalene ring can significantly influence the catalytic activity, selectivity, and stability of the resulting metal complexes. nih.govmdpi.com

One approach involves synthesizing bidentate or polydentate ligands where the naphthalenylmethyl group is attached to a coordinating atom like phosphorus, nitrogen, or sulfur. researchgate.net For example, a phosphine (B1218219) ligand incorporating the naphthalenylmethyl moiety can be prepared by reacting this compound with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (ClPPh₂).

Reaction Scheme: C₁₀H₇CH₂MgBr + ClPPh₂ → C₁₀H₇CH₂PPh₂ + MgBrCl

The resulting phosphine, (2-naphthalenylmethyl)diphenylphosphine, can then be used to form complexes with transition metals like palladium, nickel, or rhodium. researchgate.net These complexes can exhibit unique catalytic properties in cross-coupling reactions, hydrogenations, or other transformations. The bulky naphthalene unit can create a specific steric environment around the metal center, which is often crucial for achieving high enantioselectivity in asymmetric catalysis. mdpi.comrsc.org

| Application Area | Example Structure/Precursor | Role of Naphthalenylmethyl Unit | Resulting Catalytic Advantage |

|---|---|---|---|

| Ligand Synthesis | (2-Naphthalenylmethyl)diphenylphosphine | Provides steric bulk and specific electronic properties to the ligand. | Enhanced selectivity (e.g., enantioselectivity) and stability of the metal catalyst. mdpi.com |

| Catalyst Precursor | [Pd(β-MeNAP)Br]₂ (MeNAP = methylnaphthyl) | Acts as an ancillary ligand that is released during catalyst activation. | Leads to highly active monoligated catalysts for challenging cross-coupling reactions. nih.gov |

The incorporation of the naphthalenylmethyl unit, facilitated by the corresponding Grignard reagent, is thus a powerful strategy in the rational design of next-generation catalysts with superior performance.

Future Research Directions and Challenges in 2 Naphthalenylmethyl Magnesium Bromide Chemistry

Innovations in Grignard Reagent Preparation and Handling

The synthesis and handling of Grignard reagents, including (2-Naphthalenylmethyl)magnesium bromide, are often beset by challenges such as initiation difficulties, exothermic reactions, and sensitivity to air and moisture. Future research is poised to address these issues through innovative methodologies, aiming for safer, more efficient, and scalable processes.

One promising avenue lies in the advancement of continuous flow technologies for Grignard reagent synthesis. researchgate.net Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, which is crucial for managing the often vigorous formation of Grignard reagents. This technology can minimize the accumulation of large quantities of the reactive species, thereby enhancing safety. Furthermore, the high surface-to-volume ratio in microreactors can facilitate the initiation of the reaction between magnesium metal and 2-(bromomethyl)naphthalene (B188764). Research in this area could focus on optimizing reactor design, catalyst integration for magnesium activation, and real-time monitoring techniques to ensure consistent quality and yield of this compound.

Another key area for innovation is the development of novel activation methods for the magnesium metal. Traditional methods often rely on initiators like iodine or 1,2-dibromoethane, which can introduce impurities. Future approaches may explore the use of ultrasound (sonication) or mechanochemistry (ball milling) to activate the magnesium surface by removing the passivating oxide layer. Additionally, the preparation of highly reactive Rieke magnesium through the reduction of magnesium salts could provide a more consistent and reproducible method for synthesizing this compound, particularly for functionalized derivatives that may be sensitive to harsher conditions.

The handling of this air- and moisture-sensitive reagent also presents opportunities for innovation. The development of air-stable formulations or encapsulated versions of this compound could significantly simplify its storage and use, making it more accessible for a broader range of synthetic applications. Research into stabilizing ligands or additives that can reversibly protect the Grignard reagent without significantly diminishing its reactivity is a critical challenge to be addressed.

Expanding the Scope of Reactivity and Selectivity in Novel Transformations

While Grignard reagents are well-established for their utility in forming carbon-carbon bonds through reactions with carbonyls and other electrophiles, the full synthetic potential of this compound remains to be explored. Future research will likely focus on expanding its application in novel chemical transformations and achieving higher levels of selectivity.

A significant area of future development is the use of this compound in transition metal-catalyzed cross-coupling reactions. While Kumada and Negishi couplings are known for Grignard reagents, the exploration of this specific reagent in a wider array of catalytic cycles, including those involving iron, copper, or nickel catalysts, could unveil new synthetic pathways. For instance, its application in enantioselective cross-coupling reactions to create chiral centers bearing the 2-naphthylmethyl group is a challenging but highly rewarding goal. Achieving high enantioselectivity would require the development of bespoke chiral ligand systems that can effectively control the stereochemical outcome of the reaction.

Furthermore, the reactivity of this compound with less conventional electrophiles presents an exciting frontier. This includes its potential use in reactions with carbon dioxide for the synthesis of 2-(naphthalen-2-yl)acetic acid derivatives, or with sulfur dioxide and selenium dioxide to introduce sulfur- and selenium-containing functionalities. The exploration of its reactivity in ring-opening reactions of strained heterocycles, such as epoxides and aziridines, could also provide access to a diverse range of functionalized molecules.

Controlling the regioselectivity and chemoselectivity in reactions involving polyfunctional molecules is another critical challenge. For substrates possessing multiple electrophilic sites, directing the nucleophilic attack of this compound to a specific position is paramount for achieving synthetic efficiency. Future research could investigate the use of directing groups on the substrate or the addition of specific additives that can modulate the reactivity of the Grignard reagent, thereby enabling precise control over the reaction outcome.

Rational Design of this compound-Based Reagents for Precision Synthesis

The rational design of more sophisticated Grignard reagents based on the this compound scaffold is a forward-looking approach to address the demands of modern precision synthesis. This involves the incorporation of additional functional groups or structural modifications to the reagent itself to impart novel properties and reactivity.

One area of interest is the development of functionalized this compound reagents. This could involve the introduction of other substituents on the naphthalene (B1677914) ring system, which could serve as handles for further synthetic transformations or modulate the electronic and steric properties of the reagent. The synthesis of such functionalized Grignard reagents would likely require the use of advanced techniques such as halogen-metal exchange reactions at low temperatures to tolerate sensitive functional groups.

Another avenue for rational design is the creation of "ate" complexes, such as magnesiates, by reacting this compound with organolithium or other organometallic compounds. These higher-order organometallic species can exhibit unique reactivity and selectivity profiles compared to the parent Grignard reagent. For example, they might show enhanced reactivity in certain cross-coupling reactions or improved solubility in non-traditional solvents.

The development of chiral this compound reagents, where chirality is introduced either on the naphthalene backbone or through the use of chiral ligands, represents a significant challenge and a major opportunity. Such reagents could be invaluable for the asymmetric synthesis of complex molecules, enabling the direct installation of a chiral 2-naphthylmethyl-containing fragment.

Q & A

Basic: What are the recommended synthesis protocols for preparing (2-Naphthalenylmethyl)magnesium bromide in laboratory settings?

Methodological Answer:

The synthesis typically involves reacting 2-(bromomethyl)naphthalene with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under inert conditions. A general procedure adapted from Grignard reagent synthesis includes:

Activation of Magnesium : Clean magnesium turnings with dilute acid and dry thoroughly.

Reaction Setup : Add 2-(bromomethyl)naphthalene dropwise to magnesium in THF at 40–50°C under argon.

Monitoring : Use TLC (n-hexane:ethyl acetate, 9:1) to track reagent formation.

Quenching and Isolation : After reaction completion, carefully quench excess magnesium with dry ethanol, then extract and dry the product over anhydrous Na₂SO₄ .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

Key precautions include:

- Moisture Avoidance : Use Schlenk lines or gloveboxes to prevent hydrolysis.

- Fire Safety : Employ CO₂ or dry powder extinguishers (avoid water) due to flammability .

- PPE : Wear flame-resistant lab coats, gloves, and face shields.

- Spill Management : Neutralize spills with inert adsorbents (e.g., sand) and dispose as hazardous waste .

Advanced: How does the aromatic naphthalene moiety influence the reactivity of this compound compared to phenyl-based Grignard reagents?

Methodological Answer:

The naphthalene group introduces steric hindrance and enhanced electron delocalization , leading to:

- Reduced Nucleophilicity : Slower reaction kinetics in SN₂ pathways compared to phenylmagnesium bromide.

- Thermal Stability : Higher decomposition temperatures due to resonance stabilization.

- Solubility Challenges : May require polar aprotic solvents (e.g., 2-MeTHF) for optimal reactivity .

Advanced: What analytical techniques are effective for characterizing this compound and ensuring purity?

Methodological Answer:

- Titration : Use Gilman titration to quantify active Mg content .

- Spectroscopy :

- ¹H NMR : Detect residual THF or ether solvents (δ 1.2–1.4 ppm for –CH₂– groups).

- FT-IR : Confirm C-Mg-Br stretches (~500–600 cm⁻¹).

- Elemental Analysis : Verify Br and Mg stoichiometry.

- GC-MS : Identify organic byproducts (e.g., biphenyl from coupling reactions) .

Advanced: How can researchers mitigate common side reactions (e.g., protonolysis, oxidation) during reactions with this reagent?

Methodological Answer:

- Protonolysis Prevention : Use rigorously dried solvents and substrates; pre-treat glassware at 120°C.

- Oxidation Control : Maintain an inert argon atmosphere and avoid oxygen exposure during transfers.

- Temperature Optimization : Conduct reactions at –10°C to 0°C for sensitive electrophiles .

Advanced: How does solvent choice impact the stability and reactivity of this compound?

Methodological Answer:

- THF : Enhances solubility and stabilizes the Grignard complex via Mg–O coordination (boiling point: 66°C).

- 2-MeTHF : Offers higher boiling point (80°C) and reduced peroxide formation risk.

- Ether Limitations : Diethyl ether (BP 35°C) is less suitable for high-temperature reactions.

Comparative studies suggest 2-MeTHF improves yield in Kumada couplings by 15–20% .

Advanced: What strategies are effective for resolving contradictory data in reaction yields across different studies?

Methodological Answer:

- Controlled Replication : Standardize substrate ratios, solvent batches, and quenching methods.

- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., Wurtz coupling byproducts).

- Kinetic Profiling : Monitor reaction progress via in-situ IR or Raman spectroscopy to pinpoint divergent pathways .

Basic: What are the storage recommendations for this compound solutions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.